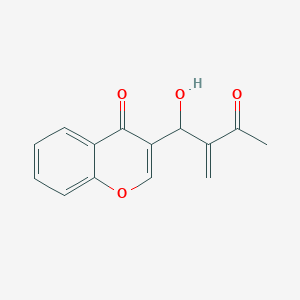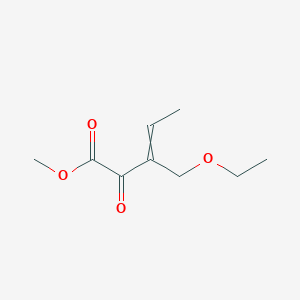
Nonadeca-10,13,16-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadeca-10,13,16-trien-2-one is a chemical compound characterized by its unique structure, which includes a ketone functional group and three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonadeca-10,13,16-trien-2-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the conjugated triene system. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Nonadeca-10,13,16-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
Nonadeca-10,13,16-trien-2-one has been studied for its role as a trail-following pheromone in termites . This compound is secreted by the sternal gland of certain termite species and plays a crucial role in their communication and foraging behavior . Additionally, its unique structure makes it a valuable compound for studying conjugated systems and their reactivity in synthetic chemistry.
Mécanisme D'action
The mechanism by which Nonadeca-10,13,16-trien-2-one exerts its effects as a pheromone involves its interaction with specific receptors in the termite’s antennae . The compound binds to these receptors, triggering a behavioral response that leads the termites to follow the trail marked by the pheromone . This interaction is highly specific and involves molecular recognition processes that are still being studied in detail.
Comparaison Avec Des Composés Similaires
Nonadeca-10,13-dien-2-one: Another trail-following pheromone with a similar structure but fewer double bonds.
Dodeca-3,6,8-trien-1-ol: A trail-following pheromone in other termite species with a different functional group and chain length.
Uniqueness: Nonadeca-10,13,16-trien-2-one is unique due to its specific structure, which includes three conjugated double bonds and a ketone group. This combination of features makes it distinct from other pheromones and contributes to its specific biological activity .
Propriétés
Numéro CAS |
848123-81-9 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
nonadeca-10,13,16-trien-2-one |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 |
Clé InChI |
SMPVBSPHJSZMJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
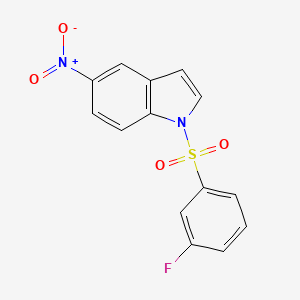
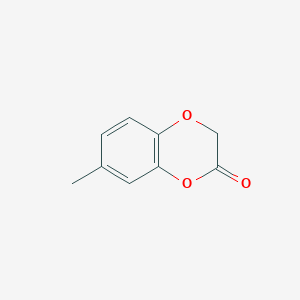

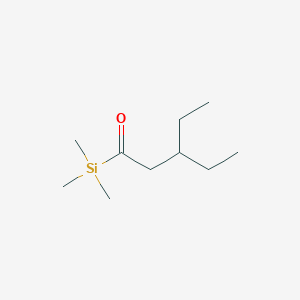
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
